Fmoc-L-4-Bromophenylalanine is a synthetic derivative of the naturally occurring amino acid L-phenylalanine, distinguished by the presence of a bromine atom at the para position of its phenyl group. The compound is characterized by its chemical formula and a molecular weight of approximately 452.33 g/mol . The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino terminus, facilitating controlled peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS) methodologies. This protecting group allows for the sequential addition of amino acids while preventing premature reactions at the amino terminus .
The synthesis of Fmoc-L-4-Bromophenylalanine typically involves several steps:
Additionally, alternative synthetic routes may involve coupling strategies that directly incorporate the brominated phenylalanine into peptide chains during SPPS.
Fmoc-L-4-Bromophenylalanine finds applications primarily in peptide synthesis and related research fields. Its utility includes:
Fmoc-L-4-Bromophenylalanine can be compared with other halogenated phenylalanine derivatives:
Each compound has unique properties that influence its reactivity and application in peptide chemistry, making Fmoc-L-4-Bromophenylalanine particularly valuable for specific synthetic pathways where bromination provides advantageous reactivity profiles.
9-Fluorenylmethyloxycarbonyl-L-4-bromophenylalanine exhibits a complex molecular architecture that integrates multiple functional elements within a single structure. The compound possesses the molecular formula C24H20BrNO4 and demonstrates a molecular weight of 466.33 g/mol, distinguishing it from the parent phenylalanine through both the protective group and the halogen substitution. The stereochemistry is defined by the L-configuration at the alpha carbon, maintaining the natural chirality found in biological systems.
The structural framework consists of three distinct regions that contribute to its synthetic utility. The 9-fluorenylmethyloxycarbonyl protecting group occupies the amino terminus, providing a base-labile protection strategy that can be selectively removed under specific conditions. The central amino acid backbone maintains the standard alpha-amino acid structure with carboxylic acid functionality preserved for peptide bond formation. The aromatic side chain features a brominated benzyl group, where the bromine atom is positioned at the para location relative to the methylene linkage.
Spectroscopic analysis reveals characteristic features that enable unambiguous identification of this compound. Nuclear magnetic resonance spectroscopy demonstrates distinct chemical shifts corresponding to the fluorenyl aromatic protons, the brominated phenyl ring, and the amino acid backbone. The bromine substitution induces characteristic downfield shifts in the aromatic region, while the 9-fluorenylmethyloxycarbonyl group contributes multiple aromatic signals that serve as diagnostic markers.
Property | Value | Source |
---|---|---|
Molecular Formula | C24H20BrNO4 | |
Molecular Weight | 466.33 g/mol | |
CAS Registry Number | 198561-04-5 | |
Melting Point | 165-168°C | |
Stereochemistry | L-configuration |
Crystallographic studies have provided detailed insights into the solid-state structure and intermolecular interactions of 9-fluorenylmethyloxycarbonyl-L-4-bromophenylalanine. The compound crystallizes in the P63 space group, with the asymmetric unit consisting of a single molecule solvated by water molecules. The crystal structure reveals that bromine engages in halogen-π interactions with the 9-fluorenylmethyloxycarbonyl moiety of neighboring molecules, resulting in compact repeating units with three-fold symmetry. These structural units stack along the crystallographic c-axis through hydrogen bonding networks involving the carboxyl and amino groups.
The three-dimensional arrangement demonstrates how intermolecular forces govern the organization of these molecules in the solid state. Hydrogen bonding between carboxyl groups of neighboring molecules creates narrow channels that accommodate water molecules, highlighting the hydrophilic nature of the compound despite the presence of extensive aromatic systems. The brominated phenyl rings participate in π-π stacking interactions that contribute to crystal stability and influence the overall packing motif.
The development of 9-fluorenylmethyloxycarbonyl-L-4-bromophenylalanine emerged from the broader evolution of amino acid protection strategies that began in the mid-20th century. The foundational work by Louis A. Carpino and Grace Y. Han in 1970 established the 9-fluorenylmethyloxycarbonyl protecting group as a revolutionary advancement in amino protection chemistry. Their initial observation that existing amino-protecting groups were predominantly acid-labile led them to develop a complementary base-labile system that would provide orthogonal protection strategies.
Carpino's research program systematically investigated various protecting groups before identifying the 9-fluorenylmethyloxycarbonyl system as uniquely suited for peptide synthesis applications. The group demonstrated remarkable stability under acidic conditions while exhibiting rapid cleavage in the presence of secondary amines such as piperidine. This selectivity profile represented a significant departure from existing protection strategies and enabled the development of orthogonal synthetic approaches.
The introduction of halogenated phenylalanine derivatives followed the establishment of the 9-fluorenylmethyloxycarbonyl methodology, as researchers recognized the need for amino acids that could serve dual roles as building blocks and synthetic handles. Brominated phenylalanine derivatives proved particularly valuable due to the favorable reactivity profile of carbon-bromine bonds in various chemical transformations. The combination of 9-fluorenylmethyloxycarbonyl protection with brominated aromatic systems created versatile building blocks that could be incorporated into peptides and subsequently modified through transition metal-catalyzed reactions.
The commercial development of 9-fluorenylmethyloxycarbonyl-L-4-bromophenylalanine reflected the growing demand for specialized amino acid derivatives in peptide research and pharmaceutical development. Manufacturing processes were optimized to provide high-purity material with controlled stereochemistry, enabling reliable incorporation into automated synthesis protocols. Quality control standards evolved to include assessments of enantiomeric purity, with specifications typically requiring enantiomeric excess values exceeding 99%.
Patent literature from the 1970s documented the early recognition of 9-fluorenylmethyloxycarbonyl derivatives as valuable synthetic intermediates. Carpino and Han's patents covered both the preparation methods and applications of 9-fluorenylmethyloxycarbonyl-protected amino acids, establishing intellectual property frameworks that influenced subsequent commercial development. These patents specifically claimed 9-fluorenylmethyloxycarbonyl-protected phenylalanine derivatives, providing the legal foundation for their eventual commercialization.
9-Fluorenylmethyloxycarbonyl-L-4-bromophenylalanine occupies a central position in contemporary solid-phase peptide synthesis protocols, where it serves multiple strategic functions beyond simple amino acid incorporation. The compound enables the construction of peptides containing halogenated residues that can subsequently undergo diversification reactions, effectively expanding the accessible chemical space from a single synthetic intermediate. This capability has proven particularly valuable in the development of peptide libraries and the synthesis of non-natural peptide analogs.
The integration of 9-fluorenylmethyloxycarbonyl-L-4-bromophenylalanine into automated synthesis platforms has streamlined the preparation of complex peptide sequences. Standard coupling protocols utilizing activation reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate enable efficient incorporation of this derivative into growing peptide chains. The brominated side chain does not interfere with standard peptide coupling reactions, allowing for seamless integration into existing synthetic workflows.
Research applications have demonstrated the utility of 9-fluorenylmethyloxycarbonyl-L-4-bromophenylalanine in constructing peptides designed for post-synthetic modification. The bromine substituent serves as a reactive handle for Suzuki coupling reactions, enabling the introduction of diverse aromatic substituents after peptide assembly. This approach provides access to libraries of peptide derivatives that would be difficult or impossible to obtain through direct incorporation of the final amino acid derivatives.
The compound has found particular utility in the synthesis of cyclic peptides, where the brominated aromatic system can participate in intramolecular cyclization reactions. Crystal structure studies of related peptides containing 4-bromophenylalanine residues have revealed how the halogen substitution influences peptide conformation and intermolecular interactions. These structural insights have informed the design of peptides with enhanced stability and specific biological activities.
Contemporary research has expanded the applications of 9-fluorenylmethyloxycarbonyl-L-4-bromophenylalanine beyond traditional peptide synthesis to include the development of peptide-based materials and supramolecular assemblies. The brominated aromatic system contributes to intermolecular interactions that can be exploited in the design of self-assembling peptide systems. Rheological studies of gels formed by related halogenated phenylalanine derivatives have demonstrated how halogen substitution influences mechanical properties and assembly behavior.
The role of 9-fluorenylmethyloxycarbonyl-L-4-bromophenylalanine in radiochemistry applications represents an emerging area of research interest. The bromine substituent can be replaced with radioactive isotopes such as 77Br through halogen exchange reactions, enabling the preparation of radiolabeled peptides for imaging and therapeutic applications. These studies have demonstrated the feasibility of late-stage radioisotope incorporation, providing access to labeled compounds that would be difficult to prepare through direct synthesis.